3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUIWAZPJPHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes. Therefore, the interaction of this compound with its targets and any resulting changes would depend on these substituents.
Biochemical Pathways
It is known that thiazole derivatives can induce biological effects through various targets. The downstream effects would depend on these targets and the specific biological activity being exhibited.
Pharmacokinetics
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction. Therefore, the ADME properties of this compound would likely be influenced by the MEP surface of the thiazole ring and the substituents on it.
Result of Action
It is known that thiazole derivatives can exhibit a wide range of biological activities. Therefore, the molecular and cellular effects would depend on the specific biological activity being exhibited.
Action Environment
It is known that the orientation of the thiazole ring towards the target site and the nucleophilicity of nitrogen can be altered by substituents at position-2 and -4. Therefore, environmental factors could potentially influence these properties and thus the compound’s action, efficacy, and stability.
Biological Activity
3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates several significant moieties such as bromine, fluorophenyl, triazole, and thiazole structures, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H19BrFN4OS. The compound's structure is characterized by the presence of a thiazolo-triazole scaffold linked to a benzamide moiety. This configuration is believed to enhance its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrFN4OS |
| Molecular Weight | 445.3 g/mol |
| CAS Number | 894042-57-0 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Studies have shown that compounds with similar structural features to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have indicated that derivatives of thiazole and triazole exhibit potent activity against human cancer cell lines such as Jurkat and A-431. The IC50 values for these compounds are often comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding interactions . This interaction profile is crucial for their anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of the compound has been explored through various studies:
- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances antibacterial activity .
- Comparative Studies : In comparative assays against standard antibiotics like norfloxacin, certain derivatives exhibited superior antimicrobial properties, indicating potential for development into new therapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing thiazole and triazole rings have been documented:
- Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. For example, studies on related thiazolo-triazole compounds have demonstrated significant reductions in inflammation markers in preclinical models .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Results showed effective inhibition of inflammation in animal models .
- Triazole Compounds : Research focusing on 1,2,4-triazole derivatives revealed a broad spectrum of biological activities including anticancer and antimicrobial effects. The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring significantly influenced their efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown promising antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell death or inhibition of growth .
Anticancer Potential
The anticancer properties of the compound are particularly noteworthy. Studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanisms typically involve apoptosis induction and cell cycle arrest through interactions with specific molecular targets within the cancer cells .
Anticonvulsant Activity
Preliminary studies suggest that compounds like 3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may exhibit anticonvulsant properties. This is particularly relevant in the context of developing treatments for epilepsy and other seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : The initial step often includes the synthesis of the thiazole moiety through condensation reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution methods.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with an appropriate benzamide precursor.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| PMC6661967 | Antimicrobial Activity | Compounds similar to 3-bromo-N-(...) showed significant activity against various pathogens. |
| PMC3309659 | Anticancer Activity | Derivatives exhibited potent inhibition against MCF7 cell line with IC50 values indicating strong anticancer potential. |
| Brieflands | Anticonvulsant Evaluation | Related compounds demonstrated significant anticonvulsant effects in animal models. |
Comparison with Similar Compounds
Key Observations:
- Anticonvulsant Activity : Compound 3c demonstrates high selectivity in the maximal electroshock (MES) test, likely due to the electron-withdrawing 4-fluorophenyl group enhancing receptor binding . The target compound shares this substituent but incorporates a benzamide group, which may alter pharmacokinetics (e.g., improved lipophilicity or stability).
- Dual Activity : Compound 5b, with a 4-propoxy group, shows activity in both MES and pentylenetetrazole (PTZ) tests, suggesting that alkoxy substituents broaden therapeutic scope . The target compound lacks such a group but includes a bromine atom, which could enhance halogen bonding interactions.
- Structural Diversity : Compounds 9b and 10b highlight the impact of substituent positioning. Methoxy groups at position 2 (9b) versus bromophenyl at position 6 (10b) result in distinct spectral and physical properties, though biological data are absent .
Functional Group Impact on Activity
- Benzamide vs. Simple Phenyl: The benzamide group in the target compound introduces hydrogen-bonding capacity, which could improve target affinity compared to non-amide analogs like 3c or 5b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
